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Wushanicaritin

Cat. No.: B600778
CAS No.: 521-45-9
M. Wt: 386.40
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Description

Context of Prenylated Flavonoids in Natural Product Chemistry

Prenylated flavonoids are a unique subclass of flavonoid compounds distinguished by the attachment of one or more isoprenoid side chains, such as prenyl, geranyl, or farnesyl groups, to their core structure. nih.govmdpi.com This structural modification significantly enhances their lipophilicity, or ability to dissolve in fats, which in turn increases their affinity for cell membranes and improves their interaction with various proteins. nih.govnih.gov Consequently, prenylated flavonoids often exhibit greater bioavailability and a wider range of biological activities compared to their non-prenylated counterparts. nih.gov These compounds are key active ingredients in numerous traditional medicines and functional foods. nih.gov The addition of the prenyl group not only diversifies the structure of flavonoids but also opens avenues for further chemical modifications like oxidation and cyclization, leading to a vast array of structurally and biologically diverse molecules. nih.gov

Significance of Compounds from Epimedium Species in Bioactive Research

The genus Epimedium, also known as Horny Goat Weed, holds a significant place in traditional Chinese medicine and is recognized for its diverse bioactive compounds. mdpi.compublish.csiro.auresearchgate.net Over 260 different compounds have been identified from Epimedium plants, with flavonoids being the most prominent and pharmacologically active constituents. researchgate.netnih.govfrontiersin.org Among these, prenylated flavonoids are considered the characteristic bioactive components of the genus. nih.govfrontiersin.org

Modern scientific research has validated many of the traditional uses of Epimedium, demonstrating that its extracts and active compounds possess a wide array of pharmacological effects. These include anti-osteoporosis, anti-cancer, anti-aging, and neuroprotective properties. mdpi.compublish.csiro.au The bioactive compounds found in Epimedium show considerable potential for use as nutraceuticals in functional foods and as phytopharmaceuticals for the prevention and management of chronic diseases. mdpi.com

Overview of Wushanicaritin as a Key Research Target

This compound is a prominent prenylated flavonoid found in plants of the Epimedium genus. nih.govresearchgate.net It has garnered significant attention from the scientific community due to its diverse and potent biological activities. mdpi.commedchemexpress.combiocat.com Research has highlighted its significant antioxidant, anti-inflammatory, and neuroprotective effects, positioning it as a compound of interest for further investigation. nih.govresearchgate.netmedchemexpress.com Studies have shown that this compound possesses notable radical scavenging activity and can protect cells from oxidative stress-induced damage. nih.govmedchemexpress.com Its neuroprotective properties, in particular, have been a focus of recent research, with studies demonstrating its ability to mitigate neuronal damage and apoptosis. mdpi.comresearchgate.netmdpi.com This growing body of evidence underscores the importance of this compound as a key target in the ongoing search for novel therapeutic agents from natural sources.

Properties

CAS No.

521-45-9

Molecular Formula

C21H22O7

Molecular Weight

386.40

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Wushanicaritin

Identification of Wushanicaritin in Epimedium Species

The genus Epimedium, part of the Berberidaceae family, is recognized as a rich source of flavonoids, many of which are prenylated. rsc.org These plants, also known as barrenwort or fairy wings, are predominantly found in China and other parts of Asia. wikipedia.org Within this genus, numerous flavonoid compounds have been characterized, with this compound being a notable constituent in several species. rsc.orgwikipedia.org The presence of these compounds is significant for the chemotaxonomic classification of Epimedium species. rsc.org

The primary and initial botanical source for the identification of this compound is Epimedium wushanense T.S. Ying. medchemexpress.comnih.gov This species, commonly known as Wushan fairy wings, is a flowering plant from which this compound was first isolated. wikipedia.orgnih.gov Research on the chemical constituents of the whole herb of E. wushanense led to the characterization of this compound as a new flavonoid, alongside another compound named wushankaempferol. nih.govcapes.gov.br Further studies have confirmed that E. wushanense contains a significant number of flavonoids, with 37 compounds being characterized from its aerial and underground parts, including this compound. wikipedia.org

Other Epimedium species where related flavonoids are found include E. pubescens, E. brevicornu, E. sagittatum, and E. koreanum. rsc.orgfrontiersin.org While these are known for a variety of flavonoids like icariin (B1674258) and epimedin C, E. wushanense is the definitive source of this compound. wikipedia.orgcjnmcpu.com

Botanical SourceFamilyKey Flavonoids Identified
Epimedium wushanense YingBerberidaceaeThis compound, Wushankaempferol, Epimedin C
Epimedium pubescens Maxim.BerberidaceaeIcariin, Epimedin A, Epimedin B, Epimedin C
Epimedium sagittatum (Sieb. et Zucc.) Maxim.BerberidaceaeIcariin, Epimedin A, B, C
Epimedium brevicornu Maxim.BerberidaceaeIcariin, Icaritin (B1674259)
Epimedium koreanum NakaiBerberidaceaeIcariin, Epimedin C

Advanced Isolation Techniques for this compound

The isolation of this compound and other flavonoids from Epimedium species involves a range of modern extraction and chromatographic techniques. The process typically begins with the extraction of compounds from the plant material using solvents. tandfonline.com

Advanced techniques that have been employed for the isolation and purification of flavonoids from Epimedium include:

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique used for the separation, identification, and quantification of flavonoids from E. wushanense. wikipedia.orgtandfonline.com HPLC coupled with detectors like Diode Array Detection (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) allows for precise structural elucidation and analysis of compounds like this compound. wikipedia.orgnih.gov

Spectroscopic Analysis: Following isolation, the structures of new compounds are determined using spectroscopic methods. For this compound, its structure was elucidated based on Nuclear Magnetic Resonance (NMR) and Electrospray Ionization-Mass Spectrometry (ESI-MS) data. nih.govcapes.gov.br

Enzymatic and Acid Hydrolysis: A combination of cellulase (B1617823) and trifluoroacetic acid (TFA) hydrolysis has been shown to be an efficient method for producing this compound from flavonoid glycosides like icariin. nih.gov This biotransformation process can yield multiple flavonoid aglycones, including this compound, in a single reaction vessel. nih.gov

Ultrasonic Extraction: This method is considered a powerful and efficient tool for extracting flavonoids from plant materials, offering advantages such as higher yields and shorter extraction times compared to conventional methods like Soxhlet extraction. nih.gov

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of flavonoids. wikipedia.orgtandfonline.com
Mass Spectrometry (MS)Structural elucidation and identification. nih.govcapes.gov.br
Nuclear Magnetic Resonance (NMR)Detailed structural analysis of isolated compounds. nih.gov
Enzymatic HydrolysisSynthesis of this compound from flavonoid glycosides. nih.gov
Ultrasonic ExtractionEfficient initial extraction of flavonoids from plant matrix. nih.gov

Biosynthetic Pathways and Precursors of Wushanicaritin

Overview of Flavonoid Biosynthesis relevant to Wushanicaritin

The biosynthesis of this compound is deeply rooted in the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. nih.gov This pathway commences with the amino acid L-phenylalanine. nih.govwikipedia.org

The journey from phenylalanine to the core flavonoid structure involves a series of enzymatic steps:

Phenylalanine Ammonia Lyase (PAL) first converts L-phenylalanine to cinnamic acid. nih.govoup.com

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce p-coumaric acid. nih.govoup.com

4-coumarate-CoA ligase (4CL) subsequently activates p-coumaric acid into its thioester, p-coumaroyl-CoA. nih.gov

This activated molecule, p-coumaroyl-CoA, serves as a key precursor, entering the flavonoid-specific branch of the pathway. Here, Chalcone (B49325) Synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. wikipedia.orgnih.gov This chalcone is then promptly isomerized by Chalcone Isomerase (CHI) to yield the flavanone (B1672756) naringenin. wikipedia.orgnih.gov

Naringenin stands as a critical branch-point intermediate. nih.gov To proceed towards this compound, naringenin is first hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). nih.govresearchgate.net Following this, Flavonol Synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol, yielding the flavonol kaempferol (B1673270). nih.govresearchgate.net Kaempferol is the direct flavonoid precursor that undergoes further specific modifications to become this compound and its related compounds. mdpi.comfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of Kaempferol

Enzyme Abbreviation Function
Phenylalanine Ammonia Lyase PAL Converts L-phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylase C4H Converts cinnamic acid to p-coumaric acid.
4-coumarate-CoA ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA.
Chalcone Synthase CHS Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Chalcone Isomerase CHI Isomerizes naringenin chalcone to naringenin.
Flavanone 3-hydroxylase F3H Hydroxylates naringenin to dihydrokaempferol.
Flavonol Synthase FLS Converts dihydrokaempferol to kaempferol.

Enzymatic Transformations in this compound Biosynthesis

The conversion of the basic flavonol scaffold, kaempferol, into the structurally complex this compound involves a series of specific enzymatic modifications. These transformations add the characteristic prenyl group and other moieties that define this compound.

The key enzymatic steps are:

Prenylation: The first crucial modification of kaempferol is the attachment of a prenyl group, specifically a dimethylallyl group, to the C-8 position of the A-ring. This reaction is catalyzed by a prenyltransferase (PT) . Research has identified a novel prenyltransferase from Epimedium sagittatum, designated EsPT2, which is responsible for the C-8 prenylation of kaempferol to yield 8-prenylkaempferol. researchgate.net Prenyltransferases utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. kyoto-u.ac.jp

Hydroxylation of the Prenyl Group: The defining structural feature of this compound that distinguishes it from icaritin (B1674259) is the hydroxylation of its prenyl side chain. nih.gov Following the initial prenylation, a subsequent hydroxylation reaction occurs on the attached dimethylallyl group. This transformation converts the 3,3-dimethylallyl group into a 3-hydroxy-3-methylbutyl group. This step is likely catalyzed by a specific hydroxylase, although the precise enzyme has yet to be fully characterized. Such modifications of prenyl moieties are known to increase the structural diversity of flavonoids. nih.govmdpi.com

Relationship with Other Prenylated Flavonoids (e.g., Icaritin, Icariin) in Biosynthetic Context

This compound shares a close biosynthetic relationship with other prominent prenylated flavonoids found in Epimedium species, namely icaritin and its glycoside form, icariin (B1674258). They all originate from the common precursor, kaempferol, and their biosynthetic pathways diverge through specific enzymatic modifications.

Biosynthesis of Icaritin: The pathway to icaritin also begins with the C-8 prenylation of kaempferol to form 8-prenylkaempferol, catalyzed by the same or a similar prenyltransferase. However, instead of hydroxylation of the prenyl group, the next step involves methylation. A methyltransferase transfers a methyl group to the hydroxyl group at the 4'-position of the B-ring of 8-prenylkaempferol, yielding icaritin. researchgate.net Therefore, the biosynthetic branch point between this compound and icaritin lies after the formation of the common intermediate, 8-prenylkaempferol. The subsequent enzymatic step—hydroxylation of the prenyl group for this compound versus methylation of the 4'-OH for icaritin—determines the final product.

Biosynthesis of Icariin: Icariin is a glycosylated derivative of icaritin. nih.govsemanticscholar.org Its biosynthesis proceeds from icaritin through the action of glycosyltransferases. These enzymes attach sugar moieties to the hydroxyl groups of the icaritin molecule. Specifically, icariin is a 3,7-diglycosylflavone. semanticscholar.org This indicates that two separate glycosylation events, one at the 3-OH position and another at the 7-OH position of icaritin, are required to form icariin. The metabolism of icariin in humans can involve the removal of these sugar groups by intestinal microflora, converting it back to icaritin. mdpi.com

Total Synthesis Approaches to this compound and Related Prenylated Flavonols

The total synthesis of complex natural products like prenylated flavonols serves as a critical platform for validating new synthetic methods and providing access to compounds for biological study. nih.govorganic-chemistry.org While the direct total synthesis of this compound is not extensively documented, methodologies have been established for its immediate precursor, icaritin, a closely related prenylated flavonol. chemicalbook.comresearchgate.netrsc.org These synthetic routes offer valuable insights into the construction of the core flavonoid structure and the introduction of the characteristic prenyl group.

One multi-step total synthesis of icaritin begins with 2,4,6-trihydroxyacetophenone and 4-hydroxybenzoic acid. chemicalbook.com This approach involves a sequence of reactions including Baker-Venkataraman reaction, chemoselective protections, oxidation, O-prenylation, a key Claisen rearrangement, and final deprotection steps. chemicalbook.comresearchgate.net Another successful total synthesis also starts from 2,4,6-trihydroxyacetophenone, proceeding through prenylation and subsequent reaction with benzaldehyde (B42025) to form the flavonol structure. rsc.org

The introduction of the lipophilic prenyl side chain onto the flavonoid skeleton is a pivotal step in the synthesis of compounds like this compound and its analogs. rsc.org This modification is known to increase the lipophilicity and membrane permeability of flavonoids, often enhancing their biological activities. mdpi.com Several chemical strategies have been developed to achieve this C-prenylation.

A key method involves an initial O-prenylation, where a prenyl group is attached to a hydroxyl group on the flavonoid core, followed by a Claisen rearrangement to move the prenyl group from the oxygen atom to a carbon atom on the aromatic ring. chemicalbook.comresearchgate.net The efficiency of this rearrangement can be significantly improved through microwave-assisted conditions, which can shorten reaction times from many hours to around 30 minutes. researchgate.netresearchgate.net

Another approach utilizes magnesium dicarboxylates to promote the direct C-prenylation of phenolic substrates. rsc.org This method involves the nucleophilic addition or substitution of the phenolic compound to a prenyl halide. The choice of solvent in this reaction is critical for controlling the regioselectivity, determining whether the prenyl group attaches to the ortho or para position relative to a hydroxyl group. rsc.org For instance, acetonitrile (B52724) tends to favor the formation of para-prenylated products. rsc.org

Strategies for Incorporating Prenyl Moieties

Semi-synthetic Transformations from Natural Precursors (e.g., Icariin)

Given the structural complexity of this compound, semi-synthesis starting from abundant, structurally related natural products is an attractive and efficient alternative to total synthesis. chemicalbook.commdpi.com Icariin, a prenylated flavonol glycoside that is readily available at low cost, is a common starting material for the synthesis of this compound and other related flavonols like icaritin and anhydroicaritin. chemicalbook.commdpi.com

The primary transformation required to convert icariin to this compound and its analogs is the hydrolysis of its sugar moieties. Icariin possesses both a glucose and a rhamnose unit attached to its flavonoid core. mdpi.com

A combination of enzymatic and acid hydrolysis has been shown to be effective for this purpose. chemicalbook.commdpi.com Cellulase (B1617823) is used to selectively cleave the glucose unit from icariin. mdpi.com Subsequent acid hydrolysis, often using trifluoroacetic acid (TFA), is employed to remove the remaining rhamnose group. mdpi.com This two-step process yields a mixture of prenylated flavonol products, including icaritin, anhydroicaritin, and this compound. chemicalbook.commdpi.com The formation of this compound specifically involves the hydroxylation of the prenyl side chain of icaritin. Studies have shown that a sequential process of cellulase hydrolysis followed by TFA hydrolysis is a viable method to produce these valuable compounds from icariin. mdpi.com

Design and Synthesis of this compound Derivatives

The synthesis of derivatives and analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). oncodesign-services.complos.org By modifying specific structural features of a molecule, researchers can identify the key components responsible for its biological effects and potentially develop new compounds with improved properties. plos.org

Structure-directed analog design for this compound is guided by comparing its structure and activity with closely related natural compounds, particularly icaritin. mdpi.comresearchgate.net The key structural difference between this compound and icaritin lies in the prenyl side chain attached at the C-8 position of the flavonoid A-ring. Icaritin has a standard prenyl (3,3-dimethylallyl) group, whereas this compound features a hydroxylated prenyl (3-OH-3-methylbutyl) group. mdpi.comresearchgate.net

This single hydroxylation has a significant impact on the molecule's properties. Research has demonstrated that this compound possesses superior intercellular antioxidant activity compared to icaritin. mdpi.comresearchgate.net This suggests that the 3-OH-3-methylbutyl group at the C-8 position is a crucial factor for this enhanced activity. researchgate.net This insight provides a clear direction for the design of new analogs: the modification of the prenyl chain, such as through hydroxylation or other functionalizations, is a promising strategy to modulate the biological profile of these prenylated flavonols. The semi-synthesis of this compound from icaritin is itself an example of synthesizing a key analog to achieve a different activity profile.

Evaluation of Synthetic Intermediates

The evaluation of synthetic intermediates is a critical aspect of developing efficient synthesis strategies for complex natural products like this compound and its analogs. This process involves analyzing the products formed at various stages of a synthetic route to optimize reaction conditions, maximize the yield of the desired compound, and understand the formation of byproducts. A primary route for obtaining this compound is through the hydrolysis of Icariin, a readily available prenylated flavonol glycoside. researchgate.net

The evaluation of intermediates in this context focuses on the efficiency of removing rhamnose and glucose moieties from Icariin and the subsequent chemical transformations. researchgate.netacs.org Different hydrolysis methods, such as enzymatic and acid-catalyzed reactions, result in a distinct profile of intermediates and final products.

Research Findings from Hydrolysis of Icariin

Studies involving the hydrolysis of Icariin have identified several key compounds, with their yields varying significantly based on the chosen method. One approach involves a combination of enzymatic hydrolysis using cellulase followed by acid hydrolysis with trifluoroacetic acid (TFA). researchgate.net This process leads to the formation of this compound alongside other related flavonols like Icaritin and anhydroicaritin. researchgate.net

The table below summarizes the yields of key products from the hydrolysis of Icariin under a specific set of conditions (TFA hydrolysis followed by cellulase), highlighting the evaluation of the product distribution.

Table 1: Product Yields from the Hydrolysis of Icariin Data derived from a reaction where Icariin was hydrolyzed first by TFA and then by cellulase. researchgate.net

CompoundYield (%)Role in Synthesis
Icaritin28.8%Major Product / Intermediate
This compound 25.3%Target Compound
Anhydroicaritin16.9%Major Product / Intermediate
Baohuoside II10.5%Byproduct
Baohuoside I7.3%Byproduct
Maohuoside A4.4%Byproduct
This compound 3-O-rhamnoside2.1%Byproduct

This quantitative evaluation of the product mixture is fundamental for refining the synthetic strategy to favor the formation of this compound.

In a broader context of synthesizing related flavonoid analogs, synthetic intermediates are sometimes evaluated for their own biological activities. For example, in the total synthesis of sericetin, another prenylated flavonoid, several synthetic intermediates were explicitly evaluated for their therapeutic potential against cisplatin-induced nephrotoxicity. acs.org This approach, where intermediates are not just seen as stepping stones but as potentially valuable compounds in their own right, represents a comprehensive evaluation strategy. While specific biological evaluations of this compound's direct synthetic intermediates are not extensively detailed, this methodology is a key principle in modern drug discovery and natural product synthesis. acs.org

Conclusion

Wushanicaritin, a prenylated flavonoid from Epimedium species, has emerged as a significant compound in natural product research. Its notable antioxidant, anti-inflammatory, and particularly its potent neuroprotective activities, demonstrated through various in vitro studies, highlight its therapeutic potential. The ongoing research into its mechanisms of action and metabolic pathways continues to provide a deeper understanding of its biological effects.

Mechanistic Investigations of Wushanicaritin S Biological Activities

Mechanisms of Antioxidant Activity

The antioxidant properties of wushanicaritin are a cornerstone of its biological effects, attributable to both direct chemical interactions with free radicals and its influence on cellular antioxidant systems.

Radical Scavenging Properties (e.g., DPPH radical scavenging)

This compound has demonstrated notable direct antioxidant activity by scavenging free radicals. medchemexpress.comnih.gov In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating the free-radical scavenging ability of a compound, this compound exhibited significant activity. medchemexpress.commedchemexpress.com Its efficacy was found to be comparable to that of Vitamin C, a well-known antioxidant standard. nih.govmdpi.com Research has quantified this activity, reporting an IC₅₀ value of 35.3 μM for this compound. medchemexpress.comnih.govchemondis.com

CompoundDPPH Radical Scavenging Activity (IC₅₀)Reference
This compound 35.3 μM medchemexpress.comnih.gov
Vitamin C 32.0 μM nih.gov

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound and Vitamin C required to scavenge 50% of DPPH radicals.

Intercellular Antioxidant Effects

Beyond direct radical scavenging, this compound exerts antioxidant effects within cells. researchgate.netnih.gov Studies using the Cellular Antioxidant Activity (CAA) assay, which measures the antioxidant capacity of a compound within a cellular environment (such as HepG2 cells), have shown that this compound possesses superior intercellular antioxidant activity when compared to the related compound, icaritin (B1674259). researchgate.netnih.gov This assay assesses the ability of compounds to prevent the oxidation of a fluorescent probe (DCFH) by peroxyl radicals. researchgate.net The prenylation at the C-8 position of the flavonoid's A-ring is thought to enhance its cellular uptake and contribute to this potent intercellular effect. mdpi.com

Molecular Mechanisms of Neuroprotective Effects

The neuroprotective properties of this compound are closely linked to its antioxidant capabilities. The compound demonstrates the ability to protect neuronal cells from damage induced by oxidative stress through several interconnected mechanisms. nih.gov

Attenuation of Oxidative Stress (e.g., Reactive Oxygen Species overproduction)

A key mechanism of this compound's neuroprotection is its ability to reduce the overproduction of intracellular Reactive Oxygen Species (ROS). nih.gov In studies using PC-12 cells, a cell line commonly used in neuroscience research, glutamate-induced neurotoxicity leads to a significant increase in ROS generation. researchgate.netnih.gov Treatment with this compound has been shown to significantly reverse this increase in ROS, thereby mitigating the oxidative damage to the cells. researchgate.netnih.govsciprofiles.com This suppression of ROS overproduction is a critical factor in its ability to protect neurons. nih.gov

Treatment GroupEffect on ROS Generation
Control (untreated PC-12 cells) Baseline ROS levels
Model (glutamate-induced) Significant increase in ROS generation
This compound-treated Significant reversal of glutamate-induced ROS generation

This table summarizes the qualitative findings on how this compound attenuates the overproduction of Reactive Oxygen Species (ROS) in glutamate-treated PC-12 cells.

Preservation of Enzymatic Antioxidant Defense Systems (e.g., SOD, CAT, GSH-Px)

Living organisms possess an endogenous enzymatic antioxidant defense system to neutralize harmful ROS. corconinternational.com This system includes key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govcorconinternational.com Oxidative stress, such as that induced by glutamate (B1630785), can overwhelm and deplete these natural defenses. nih.gov Research indicates that this compound helps preserve this crucial enzymatic system. researchgate.netnih.govresearchgate.net It effectively facilitates the activity of these antioxidant enzymes, which work together to break down superoxide radicals and hydrogen peroxide, thus alleviating the cellular damage caused by ROS. nih.govnih.gov

EnzymeFunction in Antioxidant DefenseEffect of this compound
Superoxide Dismutase (SOD) Converts superoxide radicals to hydrogen peroxide and oxygen. nih.govHelps maintain its activity during oxidative stress. nih.gov
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygen. nih.govHelps maintain its activity during oxidative stress. nih.gov
Glutathione Peroxidase (GSH-Px) Reduces hydrogen peroxide and lipid peroxides using glutathione. Helps maintain its activity during oxidative stress. nih.gov

This table outlines the function of key antioxidant enzymes and the protective effect of this compound on their activity.

Maintenance of Mitochondrial Function

Mitochondria, the powerhouses of the cell, are both a primary source of ROS and a major target of oxidative damage. mdpi.com Mitochondrial dysfunction, often marked by a loss of the mitochondrial membrane potential (MMP), is a critical event in cell injury and apoptosis. researchgate.netmdpi.com this compound has been shown to protect mitochondria under conditions of oxidative stress. researchgate.netnih.gov Specifically, it ameliorates the loss of mitochondrial membrane potential and helps maintain cellular ATP (energy) production in glutamate-injured PC-12 cells. researchgate.net By preserving mitochondrial integrity and function, this compound prevents the activation of downstream apoptotic pathways, such as the suppression of caspase-3 activation, further contributing to its neuroprotective effects. researchgate.netnih.govsciprofiles.com

Inhibition of Apoptotic Pathways

This compound has demonstrated a significant ability to interfere with programmed cell death, or apoptosis, through multiple mechanisms. This anti-apoptotic effect is crucial for its neuroprotective capabilities. nih.govmdpi.com

Key findings in this area include:

Caspase-3 Activation: In glutamate-induced neuronal damage models using PC-12 cells, this compound has been shown to significantly suppress the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comresearchgate.net Glutamate exposure markedly increases caspase-3 activity, a trend that is reversed by co-treatment with this compound. mdpi.comresearchgate.net This inhibition is dose-dependent, with higher concentrations of this compound leading to greater reductions in caspase-3 activity. mdpi.com The process is often assessed by measuring the catalysis of a specific substrate that produces a colored product. mdpi.comresearchgate.net

Mitochondrial Membrane Potential (ΔΨm): A critical event in the early stages of apoptosis is the loss of mitochondrial membrane potential. mdpi.comnih.gov this compound has been found to ameliorate the glutamate-induced loss of ΔΨm in PC-12 cells. nih.govmdpi.com This preservation of mitochondrial function is a key aspect of its anti-apoptotic and neuroprotective effects. mdpi.com The dye JC-1 is commonly used to assess mitochondrial membrane potential, shifting from red to green fluorescence as the potential decreases. thermofisher.com

Nucleus Morphology Changes: Apoptosis is characterized by distinct morphological changes in the cell nucleus, including chromatin condensation and fragmentation. mdpi.comfrontiersin.org Studies using Hoechst 33342 staining have revealed that while glutamate treatment leads to densely stained or fragmented nuclei in PC-12 cells, co-treatment with this compound mitigates this damage. mdpi.com The protective effect is more pronounced at higher concentrations of the compound, indicating that this compound can prevent the nuclear hallmarks of apoptosis. mdpi.com

Modulation of Gene Expression Related to Oxidative Defense and Apoptosis

This compound's protective effects are also mediated by its ability to modulate the expression of genes involved in both oxidative stress responses and the apoptotic process. nih.govmdpi.com

In glutamate-treated PC-12 cells, this compound has been observed to:

Down-regulate pro-apoptotic genes: The expression of key genes that promote apoptosis, such as caspase-3, caspase-7, and Bax, was significantly down-regulated following co-treatment with this compound. mdpi.comresearchgate.net

Influence the Bcl-2 family: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. nih.gov Glutamate incubation leads to a decrease in the Bcl-2/Bax ratio, pushing the cell towards apoptosis. This compound treatment has been shown to reverse this trend. nih.gov

These findings suggest that this compound can shift the cellular balance away from apoptosis by altering the genetic expression of key regulatory proteins. mdpi.comnih.gov

Mitigation of Cell Damage Markers

A key indicator of cell membrane damage and cytotoxicity is the release of lactate (B86563) dehydrogenase (LDH) into the surrounding medium. mdpi.comcanvaxbiotech.com this compound has demonstrated a dose-dependent ability to reduce LDH release in glutamate-induced neurotoxicity models. mdpi.com

Treatment GroupLDH Release Reduction (%)
This compound (2 μM)43.38%
This compound (5 μM)61.81%
Data from glutamate-induced PC-12 cells. mdpi.com

This reduction in LDH release signifies that this compound can protect the integrity of the cell membrane, thereby mitigating a crucial marker of cellular damage. mdpi.com

Insights into Anti-inflammatory Mechanisms

While detailed mechanistic studies are ongoing, preliminary evidence suggests that this compound possesses anti-inflammatory properties. nih.govcymitquimica.com Its anti-inflammatory effects are thought to be mediated, at least in part, through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. nih.gov The clearance of apoptotic cells itself can trigger anti-inflammatory responses, a process in which this compound's anti-apoptotic action may play an indirect role. frontiersin.org

Elucidation of Potential Antitumor Mechanisms (Mechanistic cellular studies)

The potential antitumor mechanisms of this compound are an emerging area of research. Phytochemicals, in general, can exert antitumor activity by inducing apoptosis, modulating immune responses, and inhibiting pathways that promote cell proliferation and metastasis. mdpi.commdpi.com Given this compound's demonstrated ability to modulate apoptotic pathways, this is a likely mechanism for its potential anticancer effects. mdpi.com Further cellular studies are needed to fully elucidate the specific pathways and molecular targets involved in its antitumor activity.

Modulation of Specific Molecular Targets

Interactions with Estrogen Receptors (e.g., ERα, ERβ)

A significant aspect of this compound's biological activity appears to be its interaction with estrogen receptors (ERs), which are members of the nuclear receptor superfamily. researchgate.netwikipedia.org There are two main subtypes, ERα and ERβ, which can form homodimers or heterodimers to regulate gene expression. wikipedia.orgplos.org

Molecular docking studies have indicated that this compound exhibits a high selectivity towards ERα. researchgate.net This interaction is thought to be a key mechanism through which this compound exerts its neuroprotective effects. researchgate.net The binding of ligands to ERs can trigger a cascade of events leading to the modulation of gene expression, which could underlie many of the observed biological activities of this compound. nih.govbmbreports.org It is noteworthy that ERβ is often associated with anti-proliferative effects, while ERα can be proliferative, and the interplay between these receptors is complex. plos.org

Inhibition of Kinase Activity (e.g., IKKα)

This compound has been identified as an inhibitor of IκB kinase α (IKKα), a central enzyme in the nuclear factor-κB (NF-κB) signaling pathway. mdpi.com The NF-κB pathway is a critical regulator of immune responses, and its overactivity is implicated in inflammation and cancer. mdpi.compromega.com IKKα, along with IKKβ, is an upstream regulator that modulates NF-κB activity. mdpi.comguidetopharmacology.org Specifically, IKKα plays a crucial role in the non-canonical NF-κB pathway and has functions in controlling promoter-associated histone phosphorylation following cytokine exposure. mdpi.compromega.com

Computational studies have evaluated the inhibitory potential of this compound against IKKα. In a comparative analysis with other natural compounds and known IKK inhibitors, this compound demonstrated a moderate binding affinity to the kinase. mdpi.com While other natural compounds like Caffeoyltryptophan and Valyltyrosine showed stronger interactions, this compound's binding was still considered significant. mdpi.com Its interaction energy suggested meaningful binding interactions, positioning it as a compound of interest for further investigation as a selective IKKα inhibitor. mdpi.comresearchgate.net

Molecular Docking and Simulation Studies of Target Binding

To elucidate the binding mechanism of this compound to IKKα, molecular docking and simulation studies have been performed. mdpi.com These computational methods predict the binding orientation and affinity of a ligand to its protein target. pjps.pknih.govnanobioletters.com The crystal structure of IKKα (PDB ID: 5EBZ) served as the foundation for these in silico analyses. mdpi.com

Molecular docking studies placed this compound within the active binding pocket of IKKα. The calculated total interaction energy for this compound was -43.8694 kcal/mol, indicating a moderate binding affinity. mdpi.com This was compared to other natural compounds and established IKK inhibitors to gauge its relative potential. mdpi.com For instance, the reference inhibitor BMS-345541 exhibited a stronger interaction energy of -50.2900 kcal/mol, while another, TPCA-1, showed a weaker interaction at -31.641 kcal/mol. mdpi.com

A key interaction observed in the docking simulations was the formation of a hydrogen bond between this compound and the amino acid residue Cys98 of IKKα, with a bond length of 2.11 Å. mdpi.com This specific interaction highlights a strong binding focus at this residue within the kinase's active site. mdpi.com Molecular dynamics (MD) simulations, which assess the stability of the ligand-protein complex over time, indicated that this compound had a fluctuating Root Mean Square Deviation (RMSD) profile and formed fewer stable hydrogen bonds compared to the top-performing compounds, consistent with its moderate binding affinity. mdpi.combiorxiv.org

Table 1: Comparative Interaction and Docking Energies against IKKα

Compound CDocker Energy (kcal/mol) Total Interaction Energy (kcal/mol)
This compound --- -43.8694
Padmatin --- -45.3755
Prudomestin --- -46.3691
Blumeatin B --- -47.1826
BMS-345541 (Reference) -35.3389 -50.2900
IMD-2560 (Reference) -32.9077 -34.2859
TPCA-1 (Reference) -29.1605 -31.641

Data sourced from a 2025 study on natural product inhibitors of IKKα. mdpi.com A lower energy value indicates a stronger binding affinity.

Pharmacophore Modeling

Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional features required for a molecule to bind to a specific biological target. mdpi.comdrugdesign.orgvolkamerlab.org This method enhances the specificity of drug candidates by filtering for compounds that match the active site's key interaction points, thereby reducing potential off-target effects. mdpi.com

In the investigation of IKKα inhibitors, a receptor-ligand interaction pharmacophore model was generated based on the co-crystallized structure of IKKα. mdpi.com This model incorporated six critical pharmacophoric features:

Two hydrogen bond acceptors

Two hydrogen bond donors

One hydrophobic region

One hydrophobic aromatic region

This detailed pharmacophore model served as a precise blueprint for a virtual screening campaign. mdpi.commdpi.com A library of 5,540 natural compounds was screened against this model, which resulted in the identification of 82 candidates, including this compound, that matched the essential features required for binding to the IKKα active site. mdpi.com The successful identification of this compound through this method validates the pharmacophore model's ability to find compounds with the potential for selective IKKα inhibition. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
IKKα
Caffeoyltryptophan
Valyltyrosine
Padmatin
Prudomestin
Blumeatin B
BMS-345541
IMD-2560

Metabolism and Pharmacokinetic Disposition Research

Glucuronidation Pathways of Wushanicaritin

Glucuronidation is a major metabolic pathway for this compound. mdpi.com In vitro studies have shown that this compound is efficiently metabolized into two primary monoglucuronide metabolites, identified as this compound-3-O-glucuronide (G1) and this compound-7-O-glucuronide (G2). mdpi.comresearchgate.net This biotransformation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes present in key metabolic organs like the liver and intestine. mdpi.com The presence of phenolic hydroxyl groups in the this compound structure makes it a suitable substrate for this conjugation reaction. mdpi.com

Multiple Uridine Diphosphate-Glucuronosyltransferase (UGT) isoforms are responsible for the glucuronidation of this compound. mdpi.com Research using recombinant human UGT enzymes has identified UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 as the main contributors to its metabolism. mdpi.com

In human liver microsomes (HLM), UGT1A1 is the predominant enzyme for the formation of the G1 metabolite, contributing to 51.2% of its formation. mdpi.com UGT1A3 is the major contributor to the G2 metabolite in the liver, accounting for 26.0% of its formation. mdpi.com Correlation analysis further supports the critical role of UGT1A1, UGT1A3, UGT1A9, and UGT2B7 in hepatic glucuronidation. mdpi.com

In human intestine microsomes (HIM), the extrahepatic UGTs, UGT1A7 and UGT1A8, are the primary contributors to the formation of both G1 and G2, highlighting the potential for significant first-pass metabolism in the intestine following oral administration. mdpi.com UGT1A9, which is abundantly expressed in the kidney, may also play a role in the metabolic clearance of this compound. mdpi.com

The kinetics of this compound glucuronidation have been characterized in both human liver microsomes (HLM) and human intestine microsomes (HIM), as well as by individual UGT isoforms. mdpi.com

In HLM, the formation of the G1 glucuronide was efficient, following substrate inhibition kinetics with an intrinsic clearance (CLint) value of 1.25 mL/min/mg. mdpi.com The formation of the G2 glucuronide in HLM followed Michaelis-Menten kinetics, with a CLint value of 0.69 mL/min/mg. mdpi.com In HIM, the formation of both G1 and G2 also followed Michaelis-Menten kinetics, with CLint values of 0.18 and 0.23 mL/min/mg, respectively. mdpi.com

Among the tested recombinant UGT isoforms, UGT1A1 and UGT1A7 exhibited the highest activities. mdpi.comdntb.gov.ua UGT1A1 showed the highest intrinsic clearance for G1 formation, while UGT1A3 was most efficient for G2 formation among the main hepatic enzymes. mdpi.com

Table 1: Kinetic Parameters for this compound Glucuronide (G1 & G2) Formation

Enzyme SourceMetaboliteKinetic ModelKm (μM)Ki (μM)Vmax (nmol/min/mg)CLint (mL/min/mg)Reference
HLMG1Substrate Inhibition1.0732.99-1.25 mdpi.com
HLMG2Michaelis-Menten5.73-3.930.69 mdpi.com
HIMG1Michaelis-Menten4.24-0.740.18 mdpi.com
HIMG2Michaelis-Menten5.91-1.340.23 mdpi.com
UGT1A1G1Substrate Inhibition0.7723.23-1.16 mdpi.com
UGT1A1G2Michaelis-Menten13.62-2.120.16 mdpi.com
UGT1A3G2Michaelis-Menten1.45-0.550.38 mdpi.com
UGT1A9G2Michaelis-Menten16.15-4.330.27 mdpi.com

Identification of Responsible UGT Isoforms (e.g., UGT1A1, 1A3, 1A7, 1A8, 1A9, 2B7)

Efflux Transport Mechanisms of this compound Glucuronides

Research has identified that Breast Cancer Resistance Protein (BCRP) and several Multidrug Resistance-Associated Proteins (MRPs) are significant contributors to the excretion of this compound glucuronides. rsc.orgrsc.org Studies using UGT1A1-overexpressing HeLa cells demonstrated the involvement of BCRP, MRP1, MRP3, and MRP4 in this efflux process. rsc.org

The roles of these transporters were confirmed through two independent experimental approaches: chemical inhibition and short hairpin RNA (shRNA)-mediated gene silencing. rsc.orgnih.gov

Chemical Inhibition: The use of Ko143, a selective BCRP inhibitor, and MK571, an MRP inhibitor, resulted in a significant reduction in the excretion of this compound glucuronides from the cells, leading to their intracellular accumulation. rsc.orgrsc.org

Gene Silencing: shRNA-mediated knockdown of BCRP, MRP1, MRP3, and MRP4 individually led to marked reductions in the excretion rate and efflux clearance of the glucuronide metabolites. rsc.orgrsc.org Silencing MRP4 and BCRP resulted in the most substantial decreases in efflux clearance, with reductions of up to 63.1% and 61.5%, respectively. rsc.orgrsc.org

These findings suggest a coordinated action between UGT enzymes and efflux transporters, a mechanism known as the "glucuronidation-transport interplay," which facilitates the efficient removal of this compound from the body. nih.govrsc.org

Table 2: Impact of Transporter Silencing on this compound Glucuronide Excretion

Target TransporterMaximal Reduction in Excretion RateMaximal Decrease in Efflux ClearanceReference
BCRP33.8%61.5% rsc.org
MRP125.9%48.7% rsc.org
MRP326.7%35.1% rsc.org
MRP439.3%63.1% rsc.org

Metabolite Profiling and Identification in Animal Models (e.g., mouse urine)

This compound has been identified as a metabolite in animal models following the administration of related flavonoid compounds. frontiersin.org In a study investigating the metabolic fate of icariin (B1674258) in mice, this compound was detected and quantified in mouse urine. frontiersin.org

After oral administration of an icariin suspension to mice, a variety of metabolites were identified, including icaritin (B1674259), icariside I, icariside II, desmethylicaritin, baohuoside II, and this compound. frontiersin.org It is suggested that this compound is formed through the oxidation of icaritin, which is the aglycone form of icariin. frontiersin.org Over a 72-hour period, the cumulative urinary excretion of this compound was quantified as 10.04 ng, demonstrating that this is one of the metabolic pathways for flavonoids of the icariin family in vivo. frontiersin.org

In Vitro Metabolic Stability Studies (e.g., in liver and intestine microsomes)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. evotec.comresearchgate.net For this compound, these studies have been performed using human liver microsomes (HLM) and human intestine microsomes (HIM). mdpi.com The results indicate that this compound undergoes rapid metabolism, particularly via glucuronidation. mdpi.com

The efficiency of metabolism is often expressed as the intrinsic clearance (CLint). mdpi.com In HLM, this compound showed high intrinsic clearance values for the formation of its two main glucuronides (1.25 mL/min/mg for G1 and 0.69 mL/min/mg for G2). mdpi.commedchemexpress.cn The clearance in HIM was also notable (0.18 mL/min/mg for G1 and 0.23 mL/min/mg for G2), suggesting that this compound is subject to considerable first-pass metabolism in both the intestine and the liver. mdpi.com

Comparative studies with liver microsomes from five different animal species (monkey, rat, dog, rabbit, and guinea pig) were also conducted. mdpi.com The results showed marked species differences in glucuronidation activity, with rat liver microsomes displaying kinetic parameters most similar to humans, suggesting the rat may be a suitable animal model for further pharmacokinetic studies of this compound. mdpi.com

Advanced Analytical Methodologies for Wushanicaritin Research

Chromatographic Techniques for Separation and Quantification (e.g., UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a primary technique for the separation and quantification of Wushanicaritin, often in complex biological matrices. epfl.chwashington.edu This method offers high resolution, speed, and sensitivity, making it ideal for analyzing metabolites like this compound. epfl.ch

Research has established specific UPLC-MS/MS methods for the analysis of this compound and its related compounds. For instance, one method was developed for the simultaneous quantification of icariin (B1674258) and its metabolites, including this compound, in mouse urine. epfl.ch This assay demonstrated excellent linearity and precision, proving suitable for pharmacokinetic studies. epfl.ch Another study focused on the glucuronidation of this compound, employing a UPLC-Q-TOF/MS system to separate and identify the parent compound and its glucuronide metabolites. uky.edu This approach is crucial for studying the metabolic fate of this compound. uky.edu

The chromatographic separation is typically achieved on a C18 reversed-phase column. epfl.chmdpi.com Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often containing a small percentage of formic acid to improve peak shape and ionization efficiency, is commonly used. epfl.chmdpi.com The mass spectrometric detection is generally performed using an electrospray ionization (ESI) source in positive ion mode, which allows for sensitive detection of the protonated molecule [M+H]⁺. epfl.chuky.edu For quantification, multiple reaction monitoring (MRM) is utilized, providing high selectivity and sensitivity. epfl.ch

Below is a table summarizing typical parameters used in UPLC-MS/MS methods for this compound analysis.

Table 1: UPLC-MS/MS Parameters for this compound Analysis

This table is interactive. You can sort and filter the data.

ParameterMethod 1: Quantification in Urine epfl.chMethod 2: Metabolite Screening uky.edu
System Agilent 1290-6410 UPLC-MS/MSWaters UPLC-Q-TOF/MS
Column Shiseido CAPCELL PAK MGⅡ C18 (2.0 mm × 100 mm, 3.0 μm)Waters BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Column Temp. 45°C35°C
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Gradient 25%-60% B (0-4.5 min), 60%-90% B (4.5-6 min)20% B (0-0.5 min), 20-50% B (0.5-3 min), 50-100% B (3-3.5 min)
Injection Vol. 10 µLNot specified, typically 5-10 µL
Ionization ESI PositiveESI Positive
MS Mode Multiple Reaction Monitoring (MRM)Full Scan / MS/MS

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are essential for the definitive identification and structural elucidation of this compound, as well as for assessing its purity. semanticscholar.orghmdb.ca The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. uky.edunmrs.io

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. libretexts.org High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecule, allowing for the calculation of its elemental formula. nmrs.io In studies, this compound typically exhibits a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 387.1439. uky.edu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecular ion, which serves as a fingerprint for the compound's structure. The fragmentation of this compound has been characterized by the loss of specific neutral fragments. For example, two main daughter ions are observed at m/z 369.1335, corresponding to the loss of a water molecule (H₂O), and m/z 313.0713, resulting from the loss of a butene group (C₄H₈). uky.edu This fragmentation data is vital for confirming the identity of this compound in complex mixtures. uky.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound. nmrs.io Both one-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR) experiments are performed to map out the carbon-hydrogen framework of the molecule. uky.edu The chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of each proton and carbon atom. In one study, the ¹H and ¹³C NMR spectra of this compound were recorded on a 600 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. uky.edu The resulting data, when compared with known values, allows for the unambiguous assignment of the compound's structure. uky.edu

The following table outlines the key spectroscopic data used for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

This table is interactive. You can sort and filter the data.

Spectroscopic TechniqueParameterObserved Value / DescriptionReference
Mass Spectrometry (MS) Molecular Ion [M+H]⁺m/z 387.1439 uky.edu
Fragment Ion 1m/z 369.1335 (Loss of H₂O) uky.edu
Fragment Ion 2m/z 313.0713 (Loss of C₄H₈) uky.edu
¹H-NMR SolventDMSO-d₆ uky.edu
DataChemical shifts (δ) and coupling constants (J) for each proton uky.edu
¹³C-NMR SolventDMSO-d₆ uky.edu
DataChemical shifts (δ) for each carbon atom uky.edu

Future Research Directions and Underexplored Avenues

Further Mechanistic Elucidation of Biological Activities

While preliminary studies have highlighted the antioxidant, anti-inflammatory, and antitumor effects of wushanicaritin, a deeper understanding of the underlying molecular mechanisms is imperative for its development as a therapeutic agent. mdpi.commedchemexpress.com Future investigations should aim to dissect the specific signaling pathways modulated by this compound. For instance, its anti-inflammatory properties have been partially linked to the inhibition of the CD14/TLR4 signaling pathway in human monocytes. mdpi.com Further research could explore its impact on other key inflammatory cascades, such as the NF-κB and MAPK pathways, which are often implicated in chronic inflammatory diseases. nih.gov

In the context of its neuroprotective effects, this compound has been shown to mitigate glutamate-induced neurotoxicity in PC-12 cells by suppressing reactive oxygen species (ROS) production, maintaining mitochondrial function, and preventing apoptosis. researchgate.netnih.gov Future studies could investigate its interaction with specific neuronal receptors and signaling molecules to pinpoint the precise mechanism of its neuroprotective action. researchgate.net Elucidating these mechanisms will provide a solid foundation for its potential application in neurodegenerative disorders. nih.gov

Comprehensive In Vivo Animal Model Studies

Although in vitro studies have demonstrated the promising biological activities of this compound, comprehensive in vivo animal model studies are crucial to validate these findings and assess its efficacy in a physiological context. mdpi.commdpi.com Current in vivo data is limited, with some studies indicating anti-inflammatory effects in a mouse model of inflammation. mdpi.com

Future research should employ a broader range of animal models relevant to the observed in vitro activities. For example, its antitumor potential could be evaluated in xenograft models of various cancers. mdpi.combiocat.com Similarly, its neuroprotective effects warrant investigation in animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.govnih.gov These studies are essential to determine the therapeutic potential and to understand the pharmacokinetic and pharmacodynamic properties of this compound in a whole-organism setting. larvol.com

Exploration of Novel Synthetic Pathways and Derivatives

The natural abundance of this compound can be low, making its extraction from plant sources for large-scale research and potential clinical use challenging. acs.org Therefore, the exploration of novel and efficient synthetic pathways is a critical area for future research. A combination of enzymatic and acid hydrolysis of icariin (B1674258), a more abundant precursor, has been shown to yield this compound, among other prenylated flavonols. acs.org Further optimization of these methods and the development of de novo total synthesis routes would be highly beneficial.

Furthermore, the synthesis of novel derivatives of this compound could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov Structure-activity relationship (SAR) studies on these derivatives can provide valuable insights into the chemical features essential for its biological activities. For instance, the prenyl group is known to enhance the bioavailability of flavonoids. nih.gov Systematic modification of this and other functional groups could lead to the discovery of superior therapeutic candidates.

Integration of Omics Technologies for Deeper Mechanistic Understanding

The advent of omics technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic and unbiased understanding of the molecular mechanisms of this compound. humanspecificresearch.orgresearchgate.net These technologies can provide a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues upon treatment with this compound.

Transcriptomic analysis, for example, can identify the genes and signaling pathways that are transcriptionally regulated by this compound, offering clues to its mode of action. researchgate.netresearchgate.net Proteomics can reveal changes in the protein landscape, identifying direct protein targets or downstream effectors of the compound. larvol.comresearchgate.net Metabolomic studies can shed light on how this compound affects cellular metabolism. dntb.gov.ua The integration of these multi-omics datasets will be instrumental in constructing a detailed and systems-level understanding of this compound's biological effects, paving the way for its rational development as a therapeutic agent.

Q & A

Q. What experimental methodologies are recommended to assess the antioxidant activity of Wushanicaritin in vitro?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used to evaluate antioxidant capacity. For this compound, dissolve the compound in DMSO or ethanol at concentrations ranging from 10–100 μM. Prepare a DPPH solution (0.1 mM in ethanol), mix with the compound, and incubate in darkness for 30 minutes. Measure absorbance at 517 nm. Calculate IC50 values using nonlinear regression, with Vitamin C as a positive control (IC50 = 32.0 μM). This compound’s IC50 of 35.3 μM suggests comparable antioxidant efficacy to Vitamin C .

Q. How can researchers validate the anti-inflammatory properties of this compound in cellular models?

Use lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (e.g., RAW 264.7). Pre-treat cells with this compound (e.g., 5–20 μM) for 1 hour, followed by LPS stimulation. Quantify pro-inflammatory markers (e.g., IL-6, TNF-α) via ELISA or qPCR. Include controls for cytotoxicity (e.g., MTT assay) to ensure observed effects are not due to cell death. Parallel experiments with known inhibitors (e.g., dexamethasone) enhance methodological rigor .

Q. What criteria should guide the selection of in vitro models for studying this compound’s antitumor effects?

Prioritize cancer cell lines with documented sensitivity to flavonoids, such as MCF-7 (breast) or A549 (lung). Use dose-response curves (e.g., 1–50 μM) over 24–72 hours to assess viability (via MTT or CCK-8 assays). Validate mechanisms using flow cytometry (apoptosis) or Western blotting (e.g., caspase-3 activation). Ensure consistency in solvent controls (DMSO ≤0.1%) and replicate experiments across multiple cell lines to identify tissue-specific effects .

Advanced Research Questions

Q. How should researchers address contradictions in reported IC50 values for this compound’s bioactivities across studies?

Discrepancies may arise from variations in assay protocols (e.g., incubation time, solvent purity) or cell line heterogeneity. Systematically review methodologies from primary sources to identify confounding factors. For example, DPPH results depend on radical concentration and solvent polarity. Replicate experiments under standardized conditions and report detailed metadata (e.g., cell passage number, equipment calibration). Cross-validate findings using orthogonal assays (e.g., ABTS for antioxidants) .

Q. What strategies are effective for elucidating this compound’s neuroprotective mechanisms using ATP level and morphological data?

Combine fluorescent microscopy (e.g., staining with Hoechst 33342 for nuclei) and ATP quantification (via luciferase-based assays) in neuronal models (e.g., SH-SY5Y cells). Treat cells with this compound (2–5 μM) under oxidative stress (e.g., H2O2 exposure). Morphological changes (e.g., neurite outgrowth) and ATP levels should correlate with dose-dependent neuroprotection. Include a positive control like quercetin (Que) to benchmark efficacy, as shown in fluorescence imaging studies .

Q. How can researchers design experiments to investigate synergistic effects between this compound and conventional therapeutics?

Apply the Chou-Talalay combination index (CI) method. Co-administer this compound with chemotherapeutics (e.g., doxorubicin) at fixed ratios (e.g., 1:1, 1:2) in cancer cells. Calculate CI values using CompuSyn software, where CI <1 indicates synergy. Monitor off-target effects via transcriptomic profiling (RNA-seq) and validate hits (e.g., PTP1B inhibition at IC50 = 17.38 μM) using enzymatic assays .

Methodological Best Practices

  • Reproducibility : Document compound purity (≥98.11% by HPLC), solvent batch numbers, and instrument settings in supplementary materials. Reference ICH guidelines for analytical validation .
  • Data Transparency : Report negative results (e.g., lack of cytotoxicity in certain cell lines) to avoid publication bias. Use platforms like Zenodo for raw data deposition .
  • Literature Integration : Conduct systematic reviews using databases (PubMed, Google Scholar) with MeSH terms like “flavonoids AND neuroprotection” to contextualize findings within existing knowledge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.